(3,5-Dimethoxypyrazin-2-yl)methanol
Description
(3,5-Dimethoxypyrazin-2-yl)methanol is a heterocyclic compound featuring a pyrazine core substituted with two methoxy groups at positions 3 and 5 and a hydroxymethyl group at position 2. Pyrazine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their unique electronic and steric properties. The methoxy groups enhance solubility and influence reactivity, while the hydroxymethyl group provides a site for further functionalization, such as esterification or oxidation .
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
(3,5-dimethoxypyrazin-2-yl)methanol |
InChI |
InChI=1S/C7H10N2O3/c1-11-6-3-8-5(4-10)7(9-6)12-2/h3,10H,4H2,1-2H3 |
InChI Key |
ZHDMHWMXPMJTCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C(=N1)OC)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Methoxy-Substituted Pyrazolines (): Compounds such as 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (1h) and its ethoxy analog (2h) share structural similarities with (3,5-Dimethoxypyrazin-2-yl)methanol in terms of methoxy substituents. Key comparisons include:
- Methoxy vs. Ethoxy Groups : The ethoxy group in 2h slightly lowers the melting point compared to the methoxy analog (1h), likely due to increased alkyl chain flexibility. This trend may extrapolate to pyrazine derivatives, where bulkier alkoxy groups reduce crystallinity .
- Hydroxymethyl vs. Aryl Groups : The hydroxymethyl group in the target compound introduces polarity, enhancing solubility in polar solvents compared to aryl-substituted pyrazolines.
Spectroscopic Characterization
¹H-NMR Data :
- Methoxy Groups: In 1h, the methoxy proton signal appears at δ3.75 ppm, while ethoxy protons in 2h resonate at δ1.42 (CH₃) and δ4.02 (CH₂) . For this compound, methoxy signals are expected near δ3.8–4.0 ppm, with the hydroxymethyl group appearing as a broad singlet (~δ2.5–3.5 ppm).
- Aromatic Protons : Pyrazine protons typically resonate upfield (δ7.0–8.5 ppm) compared to pyrazoline derivatives (δ6.7–7.7 ppm) due to reduced electron density .
IR Spectroscopy :
The target compound’s O-H stretch (~3200–3600 cm⁻¹) distinguishes it from 1h and 2h, which lack hydroxyl groups but show strong C=O stretches (~1680 cm⁻¹) .
Functional Group Reactivity
- Hydroxymethyl Group: This group in this compound can undergo oxidation to a carboxylic acid or esterification, offering pathways for derivatization.
- Methoxy Groups : Electron-donating methoxy substituents stabilize the pyrazine ring against electrophilic attack, contrasting with pyrazoline derivatives where methoxy groups enhance conjugation with the carbonyl group .
Research Implications and Gaps
- Methoxy groups may enhance membrane permeability compared to ethoxy or hydroxymethyl groups.
- Data Limitations: Direct data on this compound (e.g., melting point, yield) are absent in the provided evidence, necessitating extrapolation from analogs.
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